![molecular formula C20H14FN3O B2439189 3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide CAS No. 835892-72-3](/img/structure/B2439189.png)
3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
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Overview
Description
3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup and environmentally benign . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines can be diverse, depending on the specific substituents present in the molecule. The synthesis of these compounds often involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Material Science
Beyond medicinal applications, imidazopyridines contribute to material science:
Coordination Chemistry: Complexes containing imidazopyridine ligands exhibit interesting coordination chemistry. For instance, Mn(II) complexes with 3-(pyridin-2-yl)imidazo[1,5-a]pyridines have been synthesized and studied . These complexes may find applications in catalysis or materials with tailored properties.
Computational Chemistry and Molecular Docking
- Molecular Docking Studies : Researchers employ computational methods to predict the binding affinity of imidazopyridines with specific protein targets. For example, recent studies investigated the anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridines using molecular docking and dynamics simulations .
Synthetic Chemistry
- Solvent-Free Synthesis : Researchers have developed solvent- and catalyst-free methods for synthesizing imidazo[1,2-a]pyridines. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation yields 2-phenylimidazo[1,2-a]pyridine .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 3-fluoro-n-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, have a broad range of biological activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Imidazole-containing compounds are known to have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-16-7-3-6-15(11-16)20(25)22-17-8-4-5-14(12-17)18-13-24-10-2-1-9-19(24)23-18/h1-13H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLGOYBAQXGXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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